molecular formula C16H15N3O5S3 B7479221 2-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide

2-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide

Cat. No. B7479221
M. Wt: 425.5 g/mol
InChI Key: KFPVXJLWBOHVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as MTSEA or MTS-2, and it belongs to the class of sulfonamide compounds.

Mechanism of Action

MTSEA is a sulfhydryl-reactive compound that selectively modifies cysteine residues in proteins. It reacts with the thiol group of cysteine, forming a covalent bond and modifying the protein structure. This modification can alter the function of the protein, allowing researchers to study the effects of specific modifications on protein function.
Biochemical and Physiological Effects
MTSEA has been shown to have a variety of biochemical and physiological effects. It has been used to study the structure and function of ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the voltage-gated potassium channel (KV1.5). MTSEA has also been used to study the structure and function of enzymes, such as the Na+/K+-ATPase and the Ca2+-ATPase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MTSEA in scientific research is its selectivity for cysteine residues. This allows researchers to selectively modify specific residues in proteins, which can be useful for studying the effects of specific modifications on protein function. However, one limitation of using MTSEA is that it can also react with other thiols in the cell, such as glutathione, which can affect the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving MTSEA. One area of interest is the development of new methods for selectively modifying proteins using MTSEA. Another area of interest is the use of MTSEA in combination with other chemical probes to study protein structure and function. Additionally, there is potential for the development of new drugs based on the structure of MTSEA, which could have applications in the treatment of a variety of diseases.

Synthesis Methods

The synthesis of MTSEA involves the reaction of 2-methoxybenzenesulfonyl chloride with 4-(1,3-thiazol-2-ylsulfamoyl)aniline in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a white crystalline powder.

Scientific Research Applications

MTSEA has been widely used in scientific research as a tool for modifying proteins and other biomolecules. It is often used in conjunction with site-directed mutagenesis to introduce cysteine residues into proteins, which can then be selectively modified by MTSEA. This allows researchers to study the structure and function of proteins in a more detailed manner.

properties

IUPAC Name

2-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S3/c1-24-14-4-2-3-5-15(14)27(22,23)18-12-6-8-13(9-7-12)26(20,21)19-16-17-10-11-25-16/h2-11,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPVXJLWBOHVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide

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